N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(trifluoromethyl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core substituted with a trifluoromethyl group and a methoxyphenyl group, along with an isothiazolidinone ring. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(trifluoromethyl)benzamide typically involves multiple steps:
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Formation of the Isothiazolidinone Ring: : The isothiazolidinone ring can be synthesized through the reaction of a suitable amine with sulfur dioxide and an oxidizing agent. This step requires controlled conditions to ensure the correct formation of the ring structure.
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Introduction of the Methoxyphenyl Group: : The methoxyphenyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of a methoxy-substituted benzene derivative with an appropriate electrophile.
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Attachment of the Trifluoromethyl Group: : The trifluoromethyl group is typically introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions to ensure high yield and purity.
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Coupling to Form the Benzamide: : The final step involves coupling the previously synthesized intermediates to form the benzamide. This can be achieved through amide bond formation reactions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This includes scaling up reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the isothiazolidinone ring, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
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Substitution: : The methoxy and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting interactions with biomolecules due to its structural features. It could be investigated for potential enzyme inhibition or as a ligand in receptor studies.
Medicine
In medicinal chemistry, the compound’s structure suggests potential pharmacological activities. It could be explored for anti-inflammatory, antimicrobial, or anticancer properties, given the presence of the trifluoromethyl and methoxy groups, which are known to enhance biological activity.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure might also make it suitable for use in specialty chemicals or as a precursor in the synthesis of more complex industrial products.
Mechanism of Action
The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(trifluoromethyl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance binding affinity to biological targets, while the isothiazolidinone ring might interact with specific amino acid residues in proteins, leading to inhibition or activation of enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-2-(trifluoromethyl)benzamide: Lacks the isothiazolidinone ring, potentially altering its reactivity and biological activity.
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-hydroxyphenyl)-2-(trifluoromethyl)benzamide: Similar structure but with a hydroxy group instead of a methoxy group, which could affect its solubility and reactivity.
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-chlorobenzamide: Substitution of the trifluoromethyl group with a chlorine atom, potentially altering its chemical and biological properties.
Uniqueness
The unique combination of the isothiazolidinone ring, methoxyphenyl group, and trifluoromethyl group in N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(trifluoromethyl)benzamide imparts distinct chemical properties that are not found in the similar compounds listed above. This makes it a valuable compound for specific applications where these combined properties are advantageous.
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O4S/c1-27-16-8-7-12(23-9-4-10-28(23,25)26)11-15(16)22-17(24)13-5-2-3-6-14(13)18(19,20)21/h2-3,5-8,11H,4,9-10H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCPTXCMWFOYGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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